molecular formula C12H18BrNO B2824918 3-(Piperidin-4-ylmethyl)phenol;hydrobromide CAS No. 2287333-80-4

3-(Piperidin-4-ylmethyl)phenol;hydrobromide

Cat. No.: B2824918
CAS No.: 2287333-80-4
M. Wt: 272.186
InChI Key: ZWAANABLDDRHBU-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)phenol;hydrobromide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a phenol group attached to a piperidine ring via a methylene bridge, and it is commonly available as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the piperidine derivative with a suitable alkylating agent.

    Phenol Group Introduction: The phenol group is then attached to the methylene bridge through electrophilic aromatic substitution reactions.

    Formation of the Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and corresponding reduced forms.

    Substitution: Nitrated, sulfonated, and halogenated phenol derivatives.

Scientific Research Applications

3-(Piperidin-4-ylmethyl)phenol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-ylmethyl)phenol;hydrobromide
  • 3-(Piperidin-3-ylmethyl)phenol;hydrobromide
  • 4-(Piperidin-3-ylmethyl)phenol;hydrobromide

Uniqueness

3-(Piperidin-4-ylmethyl)phenol;hydrobromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)phenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAANABLDDRHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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